2-Fluoro-6-(1-phenylethoxy)benzonitrile

Vue d'ensemble

Description

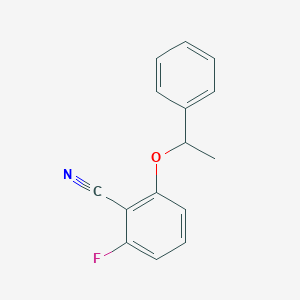

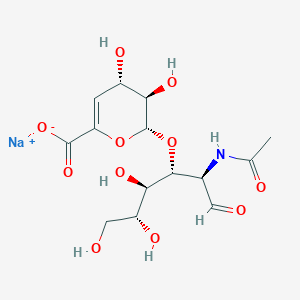

2-Fluoro-6-(1-phenylethoxy)benzonitrile , also known as o-Fluorobenzonitrile , is a chemical compound with the molecular formula C₇H₄FN . Its molecular weight is approximately 121.11 g/mol . The compound consists of a benzene ring substituted with a fluorine atom at position 2 and a nitrile group (CN) at position 6. Additionally, it features an ethoxy group (C₂H₅O) attached to the benzene ring via a phenyl (C₆H₅) moiety .

Molecular Structure Analysis

The compound’s molecular structure consists of a planar benzene ring with the fluorine atom and nitrile group in ortho positions. The phenyl ether moiety extends from the benzene ring. The IUPAC Standard InChI for 2-Fluoro-6-(1-phenylethoxy)benzonitrile is: InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H .

Applications De Recherche Scientifique

Material Science and Liquid Crystals

Fluorinated compounds, like 2-Fluoro-6-(1-phenylethoxy)benzonitrile, have unique properties that make them valuable in material science, particularly in the development of liquid crystals. The inclusion of fluorine atoms can influence the liquid-crystal transition temperatures and the mesophase behavior of liquid crystal compounds. For instance, computational analysis and experimental studies on fluorinated mesogens have provided insights into the molecular ordering of nematic and smectic phases, highlighting the role of fluoro-substituents in affecting translatory and orientational motions within liquid crystals (Ojha & Pisipati, 2003). Additionally, the synthesis and characterization of functionalized polyfluorinated phthalocyanines demonstrate how fluorine substitution can enhance the UV stability and conductivity of materials, suggesting potential applications in optoelectronic devices and solar cells (Özçeşmeci & Hamuryudan, 2008).

Fluorine Effects on Chemical Properties

The influence of fluorination on chemical properties extends beyond material science. For example, the study of fluorobenzenes and their interactions highlights the structural role of C−H···F interactions, which are comparable to C−H···O/C−H···N analogues in determining molecular structure and stability (Thalladi et al., 1998). This insight is crucial for designing molecules with desired physical and chemical properties, including increased stability and specificity in molecular interactions.

Pharmacology and Drug Design

In pharmacology, the structural modification of molecules through fluoro-substitution is a common strategy to enhance drug properties such as potency, selectivity, and metabolic stability. For instance, the synthesis and biological evaluation of fluorinated norepinephrines reveal how the position of a fluorine atom can dramatically alter receptor affinity and agonist properties, influencing the compound's therapeutic potential (Kirk et al., 1979). Similarly, fluorine substitution in naphthyridine derivatives has been explored for developing new antibacterial agents, demonstrating the role of fluoro-substituents in enhancing antibacterial activity and specificity (Matsumoto et al., 1984).

Propriétés

IUPAC Name |

2-fluoro-6-(1-phenylethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUJCNSKMHZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)